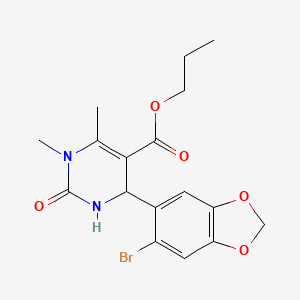![molecular formula C18H22N4O3 B4964395 methyl 1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-prolinate](/img/structure/B4964395.png)
methyl 1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-prolinate, also known as M1T, is a synthetic androgenic-anabolic steroid that was first developed in the 1960s. It is a prodrug of methyltestosterone and is marketed as a performance-enhancing drug. M1T is known to have a high anabolic to androgenic ratio and is considered to be a potent and effective steroid. In
Mécanisme D'action
Methyl 1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-prolinate exerts its effects by binding to androgen receptors in the body. This leads to an increase in protein synthesis and a decrease in protein breakdown, resulting in increased muscle mass and strength. This compound also has a positive effect on bone density and can improve the healing of bone fractures.
Biochemical and Physiological Effects
This compound has been shown to increase muscle mass and strength in both animals and humans. It also has a positive effect on bone density and can improve the healing of bone fractures. This compound has been shown to increase levels of testosterone in the body, which can lead to increased libido and improved sexual function. However, this compound has also been shown to have negative effects on the liver and can cause liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-prolinate is a potent and effective steroid that can be used in scientific research to study the mechanisms of action of androgenic-anabolic steroids. It has a high anabolic to androgenic ratio, which makes it an ideal model compound for studying the effects of androgenic-anabolic steroids on muscle growth, bone density, and other physiological processes. However, this compound has also been shown to have negative effects on the liver, which can limit its use in scientific research.
Orientations Futures
There are several future directions for research on methyl 1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-prolinate. One area of research could be to investigate the long-term effects of this compound on the liver and other organs. Another area of research could be to investigate the effects of this compound on the brain and behavior. Finally, future research could focus on developing safer and more effective alternatives to this compound for use in scientific research.
Conclusion
This compound, or this compound, is a synthetic androgenic-anabolic steroid that has been widely used in scientific research. It is a potent and effective steroid that can be used to study the mechanisms of action of androgenic-anabolic steroids. This compound has been shown to increase muscle mass and strength, improve bone density, and increase levels of testosterone in the body. However, it has also been shown to have negative effects on the liver. Future research could focus on investigating the long-term effects of this compound on the liver and other organs, as well as developing safer and more effective alternatives to this compound for use in scientific research.
Méthodes De Synthèse
Methyl 1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-prolinate is synthesized by reacting 3-phenylpropylamine with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with 1H-1,2,3-triazole-4-carboxylic acid to form the triazole derivative. Finally, the triazole derivative is reacted with L-proline methyl ester hydrochloride to form this compound.
Applications De Recherche Scientifique
Methyl 1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-prolinate has been widely used in scientific research as a model compound for studying the mechanisms of action of androgenic-anabolic steroids. It has been used to investigate the effects of androgenic-anabolic steroids on muscle growth, bone density, and other physiological processes. This compound has also been used to study the effects of androgenic-anabolic steroids on the brain and behavior.
Propriétés
IUPAC Name |
methyl (2S)-1-[1-(3-phenylpropyl)triazole-4-carbonyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-25-18(24)16-10-6-12-22(16)17(23)15-13-21(20-19-15)11-5-9-14-7-3-2-4-8-14/h2-4,7-8,13,16H,5-6,9-12H2,1H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXWZQBEHZVLAB-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2=CN(N=N2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)C2=CN(N=N2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

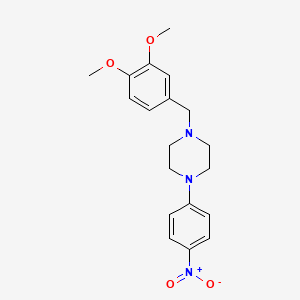
![1-(2-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B4964327.png)
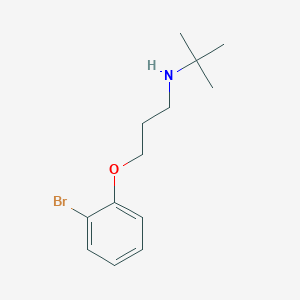
![4-bromo-2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4964341.png)
![ethyl 2-[(N,N-dipropylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4964345.png)
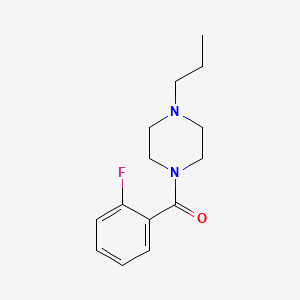
![4-[3-(3,4-dimethoxyphenyl)propanoyl]morpholine](/img/structure/B4964356.png)
![(3R*,4R*)-1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4964367.png)
![N-(3-chloro-4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4964377.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-isopropyl-N-(2-methoxyethyl)benzamide](/img/structure/B4964382.png)
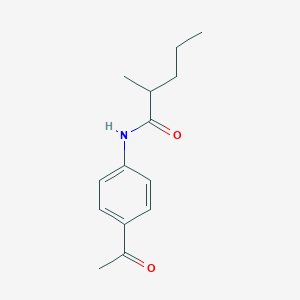
![5-bromo-2-chloro-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4964406.png)
![2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine](/img/structure/B4964417.png)
